Malvidin-3-galactoside chloride
Malvidin-3-galactoside chloride
Malvidin 3-galactoside, also known as primulin or uliginosin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Malvidin 3-galactoside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Malvidin 3-galactoside has been primarily detected in urine. Within the cell, malvidin 3-galactoside is primarily located in the cytoplasm. Outside of the human body, malvidin 3-galactoside can be found in a number of food items such as highbush blueberry, black chokeberry, black crowberry, and rice. This makes malvidin 3-galactoside a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
30113-37-2
VCID:
VC0191776
InChI:
InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20+,21-,23?;/m1./s1
SMILES:
COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Molecular Formula:
C23H25ClO12
Molecular Weight:
528.9 g/mol
Malvidin-3-galactoside chloride
CAS No.: 30113-37-2
Natural Products
VCID: VC0191776
Molecular Formula: C23H25ClO12
Molecular Weight: 528.9 g/mol
CAS No. | 30113-37-2 |
---|---|
Product Name | Malvidin-3-galactoside chloride |
Molecular Formula | C23H25ClO12 |
Molecular Weight | 528.9 g/mol |
IUPAC Name | (3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19+,20+,21-,23?;/m1./s1 |
Standard InChIKey | YDIKCZBMBPOGFT-IEQOHONMSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |
SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Melting Point | 300°C |
Physical Description | Solid |
Description | Malvidin 3-galactoside, also known as primulin or uliginosin, belongs to the class of organic compounds known as anthocyanidin-3-o-glycosides. These are phenolic compounds containing one anthocyanidin moiety which is O-glycosidically linked to a carbohydrate moiety at the C3-position. Malvidin 3-galactoside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Malvidin 3-galactoside has been primarily detected in urine. Within the cell, malvidin 3-galactoside is primarily located in the cytoplasm. Outside of the human body, malvidin 3-galactoside can be found in a number of food items such as highbush blueberry, black chokeberry, black crowberry, and rice. This makes malvidin 3-galactoside a potential biomarker for the consumption of these food products. |
Synonyms | malvidin 3-galactoside malvidin 3-galactoside, chloride, (D)-isome |
PubChem Compound | 24721111 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume